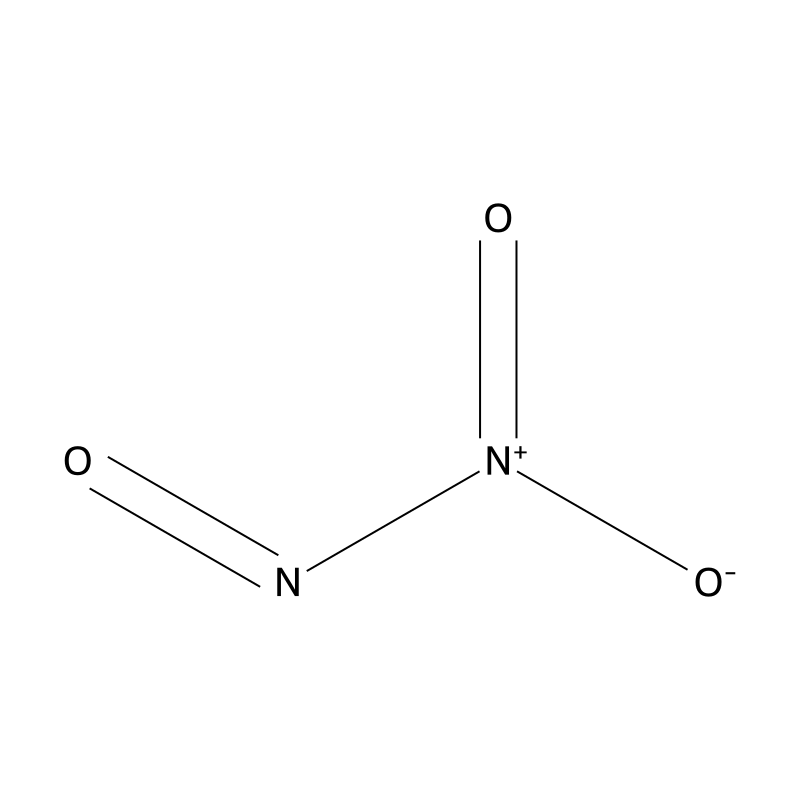Dinitrogen trioxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Nitrosating Agent:
N₂O₃ demonstrates strong nitrosating capabilities, readily introducing the nitro (-NO₂) functional group into organic molecules. This property holds promise in various research fields, including:
Organic synthesis
N₂O₃ can be employed for the nitrosation of organic compounds, facilitating the introduction of the nitro group for targeted functionalities. Studies have explored its use in the synthesis of pharmaceuticals, dyes, and other valuable organic materials [On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N‐Nitrosative Reactions, National Institutes of Health (.gov) ].
Understanding biological processes
Nitrosylation plays a crucial role in various biological pathways. Researchers are investigating N₂O₃ as a tool to study nitrosylation events in cells and understand their impact on physiological processes [The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation, National Institutes of Health (.gov) ].
Potential Future Applications:
Several potential future applications of N₂O₃ in research are under exploration, although significant challenges need to be addressed:
Rocket propellants
N₂O₃ exhibits potential as an oxidizer in rocket propellants due to its high oxidizing power. However, its instability and safety concerns necessitate further research and development [Dinitrogen trioxide | N2O3 | CID 61526, National Institutes of Health (.gov) ].
Environmental studies
N₂O₃ is a natural constituent of the atmosphere, and research is ongoing to understand its role in atmospheric chemistry and potential environmental implications [Notes on Dinitrogen Trioxide, N2O3, Unacademy unacademy.com].
Dinitrogen trioxide, with the chemical formula , is an inorganic compound that belongs to the family of nitrogen oxides. It is also known as nitrous anhydride and is characterized by its deep blue color in liquid and solid states. Dinitrogen trioxide is formed by the reaction of equal parts of nitric oxide and nitrogen dioxide at low temperatures (below −21 °C) and exists primarily in liquid or solid form due to its instability at higher temperatures, where it dissociates into its gaseous components . The compound exhibits a planar structure with a long N–N bond length of 186 picometers, which is notably longer than that found in hydrazine .
If nitrous acid is not consumed rapidly, it can decompose into nitric oxide and nitric acid:
In basic solutions, dinitrogen trioxide can react to form nitrite salts:
Moreover, dinitrogen trioxide can participate in nitrosation reactions with amines, leading to the formation of N-nitrosamines .
Dinitrogen trioxide exhibits notable biological activity, primarily due to its ability to act as a nitrosating agent. It has been studied for its role in cellular signaling and potential therapeutic applications. The compound can induce nitrosative stress, which may lead to cellular damage or apoptosis in certain contexts. Its reactivity allows it to modify proteins and nucleic acids, impacting various biological processes .
Dinitrogen trioxide can be synthesized through several methods:
- Direct Synthesis: By cooling a mixture of nitric oxide and nitrogen dioxide at low temperatures. The equilibrium reaction is as follows:
- From Nitrous Acid: By generating nitrous acid from sodium nitrite and an acid, followed by controlling the conditions to favor the formation of dinitrogen trioxide.
- Phase Equilibrium Techniques: Recent studies emphasize controlling temperature, pressure, and molar ratios during synthesis to achieve pure dinitrogen trioxide solutions .
Dinitrogen trioxide has several applications primarily in organic synthesis as a nitrosating agent. Its high reactivity and favorable atom economy make it suitable for:
- Synthesis of N-nitrosamines: Used in pharmaceuticals and agrochemicals.
- Nitrosative transformations: Involving the modification of biomolecules for research purposes.
- Special Purpose Fuels: Due to its energetic properties when decomposed under specific conditions .
Studies on dinitrogen trioxide interactions focus on its mechanisms of action in biological systems. Research has shown that it can induce nitrosative stress, influencing cellular signaling pathways. Interaction studies have highlighted its role in modifying proteins through nitrosation, which can affect enzyme activity and gene expression . Furthermore, investigations into its stability and reactivity under various conditions provide insights into optimizing its use in synthetic applications .
Dinitrogen trioxide shares similarities with other nitrogen oxides but possesses unique characteristics that distinguish it from them:
| Compound | Formula | Key Features |
|---|---|---|
| Dinitrogen tetroxide | Exists as a colorless gas; dimerization of nitrogen dioxide; used in rocket propellants. | |
| Nitric oxide | A free radical; involved in signaling; highly reactive but less stable than dinitrogen trioxide. | |
| Nitrous oxide | Known as laughing gas; used as an anesthetic; less toxic than dinitrogen trioxide. |
Dinitrogen trioxide's unique properties include its stability at low temperatures and its role as an anhydride of nitrous acid, making it particularly valuable in synthetic chemistry compared to other nitrogen oxides .
Physical Description
XLogP3
UNII
GHS Hazard Statements
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H310+H330 (100%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Oxidizer;Compressed Gas;Corrosive;Acute Toxic








